
Core Molecular Profile: The Foundational Data

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Benzyl-1,3-thiazol-2-amine

Cat. No.: B1267488 Get Quote

At the heart of any chemical entity lies its fundamental physicochemical properties. For 4-
Benzyl-1,3-thiazol-2-amine, these data points are the starting line for any substantive

investigation, from synthetic strategy to pharmacological screening. The molecular weight, in

particular, serves as a critical gatekeeper for drug-likeness and bioavailability.

The thiazole ring system is a well-established "privileged structure" in medicinal chemistry. Its

rigid planarity and capacity for hydrogen bonding contribute to favorable interactions with

biological targets, making derivatives of this scaffold highly valuable. 4-Benzyl-1,3-thiazol-2-
amine, with a molecular weight of approximately 190.27 g/mol , sits comfortably within the

chemical space often explored for fragment-based drug discovery and lead optimization. This

value is low enough to allow for substantial synthetic elaboration while maintaining desirable

pharmacokinetic properties, a concept we will explore further.
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Property Value Source

Molecular Weight 190.27 g/mol PubChem

Monoisotopic Mass 190.05646950 Da PubChem

Molecular Formula C₁₀H₁₀N₂S PubChem

IUPAC Name 4-benzyl-1,3-thiazol-2-amine PubChem

CAS Number 7496-56-2 Biosynth

SMILES
C1=CC=C(C=C1)CC2=CSC(=

N2)N
Biosynth

Calculated XLogP3 2.6 PubChem

The Molecular Weight in Drug Discovery: A Critical
Parameter
A molecule's molecular weight is far from a trivial statistic; it is a primary determinant of its

pharmacological potential. In the context of drug development, it influences solubility,

permeability, and ultimately, bioavailability. The well-regarded Lipinski's Rule of Five, a

cornerstone of modern medicinal chemistry, posits that poor absorption or permeation is more

likely when, among other factors, the molecular weight is over 500.

4-Benzyl-1,3-thiazol-2-amine's modest molecular weight of ~190 g/mol makes it an ideal

starting scaffold. It provides a core structure with inherent biological relevance—derivatives

have been investigated as potent anti-inflammatory agents—while leaving ample "molecular

real estate" for chemists to modify. These modifications aim to enhance potency, selectivity, or

pharmacokinetic profiles without breaching the critical 500 Da threshold, thereby preserving the

potential for oral bioavailability.

The diagram below illustrates the central role of the core scaffold in relation to potential

modifications and desired drug-like properties.
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Caption: Drug development workflow starting from a low molecular weight scaffold.

Synthesis and Verification: A Protocol Grounded in
Causality

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1267488?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267488?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The most common and efficient route to synthesizing 4-substituted-2-aminothiazoles is the

Hantzsch thiazole synthesis. This classic condensation reaction provides a reliable method for

obtaining the target compound. The protocol below is based on established procedures. The

causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Hantzsch Synthesis of 4-Benzyl-
1,3-thiazol-2-amine
Objective: To synthesize 4-Benzyl-1,3-thiazol-2-amine via the reaction of a suitable α-

haloketone with thiourea.

Materials:

1-Chloro-3-phenylpropan-2-one (α-haloketone)

Thiourea

Ethanol (Anhydrous)

Dilute Ammonia Solution

Diethyl Ether

Standard reflux apparatus, magnetic stirrer, rotary evaporator, and TLC equipment.

Procedure:

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and

magnetic stir bar, dissolve 3.9 g of thiourea in 100 mL of ethanol.

Causality: Ethanol serves as a polar protic solvent, capable of dissolving both the

nucleophilic thiourea and the electrophilic α-haloketone, facilitating their interaction.

Addition of Electrophile: To the stirring solution, add 10 g of 1-chloro-3-phenylpropan-2-one.

Causality: The α-haloketone is the key electrophile. The carbon bearing the chlorine atom

is susceptible to nucleophilic attack by the sulfur atom of thiourea, initiating the cyclization

cascade.
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Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

Causality: The elevated temperature provides the necessary activation energy for the

reaction to proceed at a reasonable rate. Refluxing ensures the reaction can be

maintained at the boiling point of the solvent without evaporative loss.

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

Causality: TLC allows for the visualization of the consumption of starting materials and the

formation of the product, confirming the reaction is complete and preventing unnecessary

heating which could lead to side products.

Work-up & Isolation: After cooling to room temperature, concentrate the mixture under

reduced pressure using a rotary evaporator.

Causality: This removes the ethanol solvent, leaving the crude product and any non-

volatile impurities.

Neutralization & Extraction: Resuspend the residue in a dilute ammonia solution and extract

with diethyl ether (3 x 50 mL).

Causality: The synthesis initially forms the hydrochloride salt of the amine. The weak base

(ammonia) deprotonates the amine, converting it to its free base form, which is more

soluble in organic solvents like diethyl ether than in the aqueous solution. This allows for

its selective extraction.

Purification: The combined ether extracts are dried over anhydrous sodium sulfate, filtered,

and the solvent is evaporated. The resulting solid can be further purified by recrystallization

from a suitable solvent (e.g., ethanol/water mixture).

Causality: Recrystallization is a purification technique based on differences in solubility.

The crude product is dissolved in a hot solvent and allowed to cool slowly. The desired

compound will form pure crystals, while impurities remain dissolved in the solvent. The

final purity should be confirmed by melting point analysis. The hydrochloride salt is

reported to melt at 127°C.
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The following diagram illustrates the generalized mechanism of the Hantzsch Thiazole

Synthesis.

To cite this document: BenchChem. [Core Molecular Profile: The Foundational Data].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267488#4-benzyl-1-3-thiazol-2-amine-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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